2-[1-(3-chloropyrazin-2-yl)azetidin-3-yl]-3H-benzimidazole-5-carbonitrile
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Overview
Description
2-[1-(3-chloropyrazin-2-yl)azetidin-3-yl]-3H-benzimidazole-5-carbonitrile is a complex organic compound that features a benzimidazole core, a pyrazine ring, and an azetidine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(3-chloropyrazin-2-yl)azetidin-3-yl]-3H-benzimidazole-5-carbonitrile typically involves multiple steps:
Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with formic acid or trimethyl orthoformate.
Introduction of the Pyrazine Ring: The pyrazine ring can be introduced through a nucleophilic substitution reaction involving 3-chloropyrazine.
Formation of the Azetidine Ring: The azetidine ring can be synthesized by reacting an appropriate azetidinone precursor with the pyrazine derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands .
Chemical Reactions Analysis
Types of Reactions
2-[1-(3-chloropyrazin-2-yl)azetidin-3-yl]-3H-benzimidazole-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom on the pyrazine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced derivatives with hydrogen addition.
Substitution: Formation of substituted pyrazine derivatives.
Scientific Research Applications
2-[1-(3-chloropyrazin-2-yl)azetidin-3-yl]-3H-benzimidazole-5-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its antiviral properties and potential use in drug development.
Industry: Utilized in the synthesis of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-[1-(3-chloropyrazin-2-yl)azetidin-3-yl]-3H-benzimidazole-5-carbonitrile involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
- **1-(3-chloropyrazin-2-yl)azetidin-3-yl)methanol
- **3-(prop-1-en-2-yl)azetidin-2-one
- **3-allylazetidin-2-one
Uniqueness
2-[1-(3-chloropyrazin-2-yl)azetidin-3-yl]-3H-benzimidazole-5-carbonitrile is unique due to its combination of a benzimidazole core, pyrazine ring, and azetidine moiety, which imparts distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for further research and development .
Properties
Molecular Formula |
C15H11ClN6 |
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Molecular Weight |
310.74 g/mol |
IUPAC Name |
2-[1-(3-chloropyrazin-2-yl)azetidin-3-yl]-3H-benzimidazole-5-carbonitrile |
InChI |
InChI=1S/C15H11ClN6/c16-13-15(19-4-3-18-13)22-7-10(8-22)14-20-11-2-1-9(6-17)5-12(11)21-14/h1-5,10H,7-8H2,(H,20,21) |
InChI Key |
DDMZGXOPSCSPDJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1C2=NC=CN=C2Cl)C3=NC4=C(N3)C=C(C=C4)C#N |
Origin of Product |
United States |
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